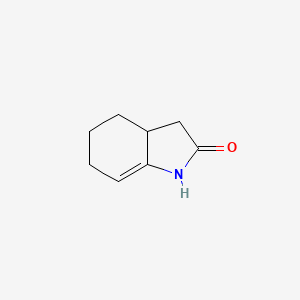
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an oxopropyl group and a carbaldehyde group attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of isoquinoline derivatives with oxopropylating agents under controlled conditions. For instance, the reaction can be carried out using diethyl (2-oxopropyl)phosphonate in the presence of a base such as sodium hydride (NaH) in a solvent like toluene . The reaction mixture is cooled to 0°C and stirred for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit nitric oxide production by interacting with nitric oxide synthase, leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1-(2-Oxopropyl)theobromine: Known for its antimicrobial and antifungal activities.
2-(1-Oxopropyl)benzoic acid: Used in organic synthesis and has distinct chemical properties.
Uniqueness
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to its specific structural features and the presence of both oxopropyl and carbaldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
CAS番号 |
89236-80-6 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
1-(2-oxopropyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(16)8-13-12-5-3-2-4-11(12)6-7-14(13)9-15/h2-5,9,13H,6-8H2,1H3 |
InChIキー |
ICALAVFACNADMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1C2=CC=CC=C2CCN1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)



![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)


